8-methyl-2-oxo-4-propyl-2H-chromen-7-yl beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-METHYL-4-PROPYL-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities and are commonly found in various plants. This compound, with its unique structure, exhibits significant potential in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-METHYL-4-PROPYL-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE involves multiple steps, typically starting from simpler flavonoid precursors. The key steps include:
Formation of the Chromenone Core: This involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromenone structure.
Introduction of the Propyl and Methyl Groups: Alkylation reactions are used to introduce the propyl and methyl groups at the desired positions.
Glycosylation: The attachment of the trihydroxy oxane moiety is achieved through glycosylation reactions, often using glycosyl donors and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of bases or catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
8-METHYL-4-PROPYL-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying flavonoid chemistry and reactivity.
Biology: The compound’s biological activities, such as antioxidant and anti-inflammatory properties, make it a subject of interest in biological research.
Medicine: Potential therapeutic applications include its use as an anti-cancer, anti-diabetic, and neuroprotective agent.
Industry: It can be used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 8-METHYL-4-PROPYL-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, protecting cells from oxidative damage.
Enzyme Inhibition: It may inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs).
Signal Transduction Modulation: The compound can modulate signaling pathways like NF-κB and MAPK, which are involved in inflammation and cell survival.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anti-cancer and cardioprotective effects.
Luteolin: Exhibits anti-inflammatory and neuroprotective activities.
Uniqueness
8-METHYL-4-PROPYL-7-{[3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-2H-CHROMEN-2-ONE is unique due to its specific structural features, such as the propyl and methyl groups and the glycosylated moiety, which may confer distinct biological activities and pharmacokinetic properties compared to other flavonoids.
Properties
Molecular Formula |
C19H24O8 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
8-methyl-4-propyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
InChI |
InChI=1S/C19H24O8/c1-3-4-10-7-14(21)27-18-9(2)12(6-5-11(10)18)25-19-17(24)16(23)15(22)13(8-20)26-19/h5-7,13,15-17,19-20,22-24H,3-4,8H2,1-2H3/t13-,15-,16+,17-,19-/m1/s1 |
InChI Key |
LQJHRLIIURBLAN-WIMVFMHDSA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.